molecular formula C17H17NO B2378893 1-Benzyl-4-phenylpyrrolidin-2-one CAS No. 108303-98-6

1-Benzyl-4-phenylpyrrolidin-2-one

Cat. No. B2378893
M. Wt: 251.329
InChI Key: LHEMTKKZJUCLTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-4-phenylpyrrolidin-2-one is a chemical compound with the molecular formula C17H17NO . It is a derivative of 4-phenylpyrrolidin-2-one , which is a five-membered nitrogen heterocycle . The compound is solid in physical form .


Molecular Structure Analysis

The molecular structure of 1-Benzyl-4-phenylpyrrolidin-2-one is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The pyrrolidine ring contributes to the stereochemistry of the molecule and provides increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Chemical Reactions Analysis

While specific chemical reactions involving 1-Benzyl-4-phenylpyrrolidin-2-one are not detailed in the retrieved papers, the pyrrolidine ring structure is known to be versatile in chemical reactions . It can be constructed from different cyclic or acyclic precursors, or functionalized if the pyrrolidine ring is preformed .


Physical And Chemical Properties Analysis

1-Benzyl-4-phenylpyrrolidin-2-one is a solid compound . It has a molecular weight of 251.32 . The compound’s other physical and chemical properties are not detailed in the retrieved papers.

Scientific Research Applications

Enzymatic Synthesis and Derivative Formation

1-Benzyl-4-phenylpyrrolidin-2-one and its derivatives have been synthesized through dynamic kinetic resolution catalyzed by ω-transaminases, leading to enantiomerically enriched products. This process is significant for accessing 4-arylpyrrolidin-2-ones, which are cyclic analogues of γ-aminobutyric acid (GABA) derivatives (Koszelewski et al., 2009).

Pharmaceutical Development

Compounds incorporating 1-benzyl-4-phenylpyrrolidin-2-one structure, such as (S)-2-(2-fluoro-4-(pyrrolidin-2-yl)phenyl)-1H-benzimidazole-4-carboxamide (A-966492), have been developed as potent poly(ADP-ribose) polymerase (PARP) inhibitors. These have demonstrated efficacy in cancer treatment models and possess high oral bioavailability, crossing the blood-brain barrier and distributing into tumor tissue (Penning et al., 2010).

Catalysis and Chemical Transformations

The catalytic arylation of N-phenylpyrrolidine, a related compound, has been achieved without a directing group, indicating potential for diverse chemical transformations involving 1-benzyl-4-phenylpyrrolidin-2-one and its analogues (Sezen & Sames, 2005).

Polymer Synthesis

1-Benzyl-4-phenylpyrrolidin-2-one derivatives have been utilized in the synthesis of isotactic polymers via free radical polymerization. These polymers exhibit unique properties like high glass transition temperatures and varied microstructures (Neuhaus & Ritter, 2015).

Medicinal Chemistry

In the realm of medicinal chemistry, 1-Benzyl-4-phenylpyrrolidin-2-one has been employed as a key chiral building block in synthesizing biologically active compounds. Efficient and practical synthesis methods have been developed to produce these compounds on a large scale (Ohigashi et al., 2010).

Safety And Hazards

Safety precautions for handling 1-Benzyl-4-phenylpyrrolidin-2-one include keeping away from heat, sparks, open flames, and hot surfaces . It should not be sprayed on an open flame or other ignition source . The compound should be stored away from clothing and combustible materials .

properties

IUPAC Name

1-benzyl-4-phenylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO/c19-17-11-16(15-9-5-2-6-10-15)13-18(17)12-14-7-3-1-4-8-14/h1-10,16H,11-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHEMTKKZJUCLTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CC2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-4-phenylpyrrolidin-2-one

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